3-{[(Tert-butoxy)carbonyl](hexyl)amino}propanoic acid
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Description
“3-{(t-Butoxy)carbonylamino}propanoic acid” is a chemical compound that can be purchased from various chemical suppliers . It contains a tert-butyloxycarbonyl (BOC) group, which is a protecting group used in organic synthesis .
Synthesis Analysis
The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .Molecular Structure Analysis
The molecular formula of “3-{(t-Butoxy)carbonylamino}propanoic acid” is C8H16N2O4 . Its average mass is 204.224 Da and its monoisotopic mass is 204.111008 Da .Chemical Reactions Analysis
The BOC group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Mechanism of Action
Target of Action
The compound contains atert-butyloxycarbonyl (Boc) group , which is commonly used as a protecting group for amines in organic synthesis .
Mode of Action
The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The Boc group protects the amine from unwanted reactions during synthesis, and can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .
Biochemical Pathways
The boc group plays a crucial role in peptide synthesis, which involves the formation and breaking of amide bonds . The use of Boc-protected amino acids can prevent unwanted reactions in selective or multistep organic synthesis .
Pharmacokinetics
The boc group can affect the compound’s bioavailability by protecting the amine group during synthesis and can be removed later to release the active compound .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the addition and removal of the Boc group are sensitive to the pH of the environment . Furthermore, the compound’s stability and efficacy can be affected by temperature, solvent used, and presence of other reactive groups .
Properties
IUPAC Name |
3-[hexyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO4/c1-5-6-7-8-10-15(11-9-12(16)17)13(18)19-14(2,3)4/h5-11H2,1-4H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDNHOTITPQFNMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(CCC(=O)O)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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